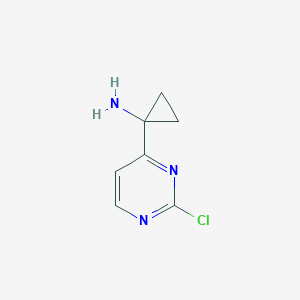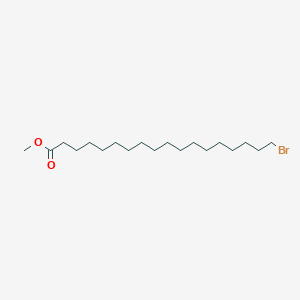![molecular formula C20H12O B13346975 Benz[l]aceanthrylen-1(2H)-one](/img/structure/B13346975.png)
Benz[l]aceanthrylen-1(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benz[l]aceanthrylen-1(2H)-one is a polycyclic aromatic hydrocarbon (PAH) with a complex structure. It is known for its unique chemical properties and potential applications in various scientific fields. The compound’s molecular formula is C20H12O, and it is characterized by a fused ring system that includes benzene and aceanthrylene units.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Benz[l]aceanthrylen-1(2H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the Friedel-Crafts acylation reaction can be employed, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques. These methods often require stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the desired yield and purity of the final product.
化学反应分析
Types of Reactions: Benz[l]aceanthrylen-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinones or other oxygenated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of reduced aromatic compounds.
Substitution: Electrophilic substitution reactions are common, where substituents like nitro groups (NO2) or halogens (Cl, Br) can be introduced into the aromatic ring using reagents like nitric acid (HNO3) or halogens in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, in solvents like ethanol or ether.
Substitution: HNO3, halogens, Lewis acid catalysts.
Major Products: The major products formed from these reactions include quinones, reduced aromatic compounds, and substituted derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
Benz[l]aceanthrylen-1(2H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying the reactivity and properties of PAHs. It also serves as a precursor for synthesizing more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with biological macromolecules like DNA and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer research, due to its structural similarity to known bioactive PAHs.
Industry: this compound is used in the production of advanced materials, including organic semiconductors and photovoltaic devices.
作用机制
The mechanism of action of Benz[l]aceanthrylen-1(2H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can intercalate into DNA, disrupting its normal function and potentially leading to mutagenic effects. It may also interact with cellular proteins, affecting various signaling pathways and cellular processes.
相似化合物的比较
- Benz[j]aceanthrylene
- Benz[e]aceanthrylene
- Benz[k]aceanthrylene
Comparison: Benz[l]aceanthrylen-1(2H)-one is unique due to its specific ring structure and the presence of a ketone functional group. This distinguishes it from other similar PAHs, which may have different ring arrangements or lack functional groups. The presence of the ketone group in this compound imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
属性
分子式 |
C20H12O |
|---|---|
分子量 |
268.3 g/mol |
IUPAC 名称 |
pentacyclo[11.6.1.02,11.03,8.017,20]icosa-1(20),2(11),3,5,7,9,12,14,16-nonaen-19-one |
InChI |
InChI=1S/C20H12O/c21-17-11-14-6-3-5-13-10-15-9-8-12-4-1-2-7-16(12)19(15)20(17)18(13)14/h1-10H,11H2 |
InChI 键 |
SIBORPGRNXOSIH-UHFFFAOYSA-N |
规范 SMILES |
C1C2=CC=CC3=CC4=C(C5=CC=CC=C5C=C4)C(=C23)C1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



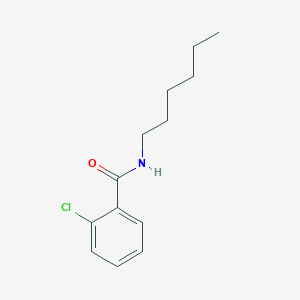

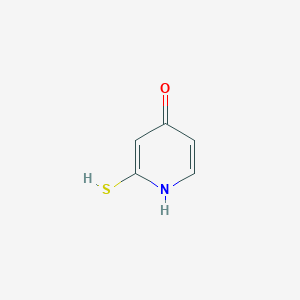


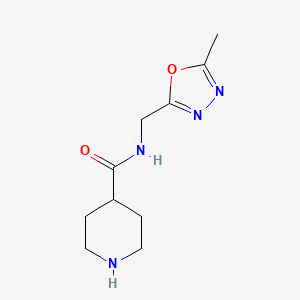
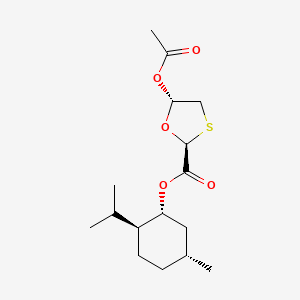
![2-Chloro-5-fluoropyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B13346953.png)

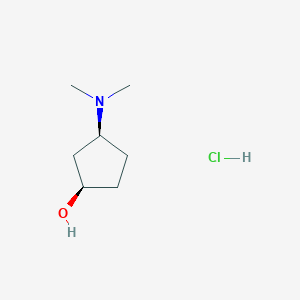
![4-{[4-(4-Nitrophenyl)butanoyl]amino}benzenesulfonyl fluoride](/img/structure/B13346972.png)
